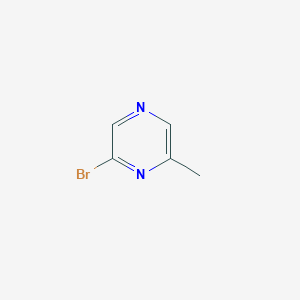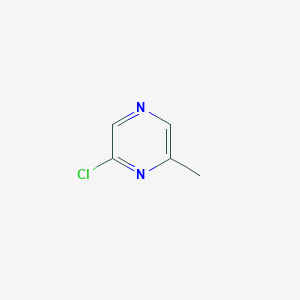
Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate, commonly abbreviated as TBOC, is an important molecule in the field of organic chemistry. It is a versatile molecule that can be used in various applications, including synthetic organic chemistry and medicinal chemistry. TBOC is a stable, water-soluble molecule that is relatively easy to synthesize and has a wide range of applications.
Scientific Research Applications
Decomposition and Environmental Remediation
- Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Applications : A study demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE, a related compound, suggesting potential environmental remediation applications (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants
- Environmental Impact and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research on SPAs, including tert-butyl-based antioxidants, reviews their occurrence, human exposure, and potential toxicity, highlighting the importance of developing SPAs with lower environmental impact (Liu & Mabury, 2020).
Electrochemical Sensors and Biosensors
- Advancements in Electrochemical Sensors : A review on the development of electrochemical sensors and biosensors using polyphenazine or polytriphenylmethane redox polymers and carbon nanotubes suggests the potential for sensitive detection mechanisms, possibly relevant for monitoring related tert-butyl compounds (Barsan et al., 2015).
Biodegradation and Fate in Soil and Groundwater
- Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : This review summarizes knowledge on the biodegradation and fate of ETBE, a compound structurally related to tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate, in soil and groundwater, providing insight into microbial degradation pathways and environmental behavior (Thornton et al., 2020).
properties
IUPAC Name |
tert-butyl N-[(2-oxo-3,4-dihydrochromene-3-carbonyl)amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)17-16-12(18)10-8-9-6-4-5-7-11(9)21-13(10)19/h4-7,10H,8H2,1-3H3,(H,16,18)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZBGHQFWXWID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1CC2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327588 |
Source


|
| Record name | NSC668039 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908230-99-9 |
Source


|
| Record name | NSC668039 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














